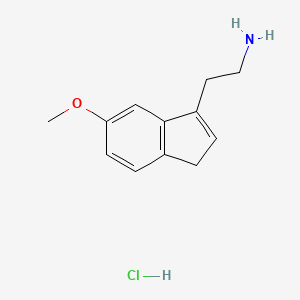
4-chloro-1-vinyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-vinyl-1H-pyrazole (4-CVP) is an organic compound that is part of the heterocyclic family of pyrazoles. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. 4-CVP is a versatile building block in organic synthesis and can be used in a variety of applications, including as a catalyst, reagent, or inhibitor.
Applications De Recherche Scientifique
- Application: Le 4-chloro-1-vinyl-1H-pyrazole peut être utilisé comme bloc de construction dans la synthèse de divers composés organiques. Les chercheurs ont exploré son utilité dans la construction de molécules plus complexes par le biais de réactions de fonctionnalisation .
- Application: Les scientifiques ont étudié les bioactivités du this compound et de ses dérivés. Ces composés peuvent avoir un potentiel en tant qu'agents pharmaceutiques, tels que des médicaments antimicrobiens, antitumoraux ou anti-inflammatoires .
- Application: Les chercheurs ont exploré les propriétés de photoluminescence du this compound et de ses dérivés. Ces propriétés les rendent adaptés à une utilisation dans les capteurs, les agents d'imagerie ou les dispositifs optoélectroniques .
- Application: Le this compound peut trouver des applications dans la conception de matériaux fonctionnels, tels que des polymères, des revêtements ou des nanocomposites .
- Application: Les chercheurs ont exploré l'utilisation du this compound dans la synthèse de produits chimiques fins, y compris la préparation de produits chimiques spécialisés ou d'additifs .
- Application: Les scientifiques ont étudié les propriétés catalytiques du this compound dans diverses réactions. Son utilisation comme catalyseur dans les processus verts et durables est un domaine de recherche actif .
Intermédiaires de Synthèse et Blocs de Construction Chimique
Activités Biologiques et Chimie Médicinale
Propriétés Photophysiques et Applications de Détection
Science des Matériaux et Chimie des Polymères
Chimie Industrielle et Synthèse de Produits Chimiques Fins
Catalyse et Chimie Verte
Mécanisme D'action
Target of Action
Pyrazoles, in general, are known to interact with various biological targets due to their versatile nature .
Mode of Action
Pyrazoles are known to interact with their targets through various mechanisms, including hydrogen bonding . The presence of a chlorine atom might influence the compound’s interaction with its targets .
Biochemical Pathways
Pyrazoles are known to be involved in various biochemical reactions, including [3 + 2] cycloaddition, condensations of ketones, aldehydes, and hydrazine monohydrochloride .
Pharmacokinetics
The presence of a vinyl group and a chlorine atom may influence these properties .
Result of Action
Pyrazoles are known to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
The stability and activity of pyrazoles can be influenced by factors such as temperature, pH, and the presence of other substances .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-1-vinyl-1H-pyrazole for laboratory experiments include its low cost, its availability in a variety of forms, and its versatility in organic synthesis. Its main limitation is its instability, which can lead to the formation of by-products.
Orientations Futures
Future research into 4-chloro-1-vinyl-1H-pyrazole should focus on further understanding its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis. In addition, further research should focus on improving the stability of this compound and developing new methods for its synthesis and use. Additionally, research should focus on investigating the potential of this compound as a catalyst for organic transformations and as an inhibitor of enzymes. Finally, research should focus on exploring the potential of this compound as a therapeutic agent for various diseases and conditions.
Méthodes De Synthèse
The synthesis of 4-chloro-1-vinyl-1H-pyrazole can be accomplished in two ways, either via a direct reaction of a chloroalkene with hydrazine or via a condensation reaction of a chloroalkene and a hydrazine derivative. The direct reaction involves the reaction of a chloroalkene with hydrazine in the presence of a base to form the desired this compound. The condensation reaction involves the reaction of a chloroalkene with a hydrazine derivative, such as ethylhydrazine, in the presence of a base to form the desired this compound.
Propriétés
IUPAC Name |
4-chloro-1-ethenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-2-8-4-5(6)3-7-8/h2-4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIKJZWEAVLCHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=C(C=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2468034.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-dipropylprop-2-enamide](/img/structure/B2468036.png)
![2,2-Difluoro-5-azaspiro[2.4]heptane-5-carboxamide](/img/structure/B2468039.png)

![5-Oxaspiro[2.4]heptan-1-ylmethanamine](/img/structure/B2468043.png)
![9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine](/img/structure/B2468045.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2468048.png)
![tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2468049.png)
![6-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2468051.png)


![Tert-butyl 6-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1,4-oxazepane-4-carboxylate](/img/structure/B2468054.png)
![N-(2,4-dimethoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2468057.png)